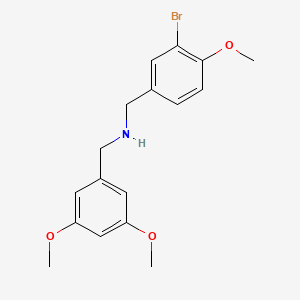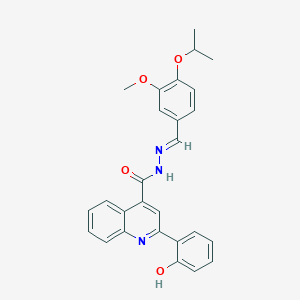![molecular formula C15H25ClN2O3 B6029481 1-[3-(2,6-dimethoxyphenoxy)propyl]piperazine hydrochloride](/img/structure/B6029481.png)
1-[3-(2,6-dimethoxyphenoxy)propyl]piperazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2,6-dimethoxyphenoxy)propyl]piperazine hydrochloride, commonly known as DMPP, is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has been synthesized for its potential applications in studying the central nervous system (CNS) and other biological systems.
作用机制
The mechanism of action of DMPP involves its binding to the sigma-1 receptor, which leads to the activation of various downstream signaling pathways. This activation can result in the modulation of neurotransmitter release, ion channel function, and intracellular calcium homeostasis. Additionally, DMPP has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
DMPP has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. It has been shown to enhance the release of various neurotransmitters such as dopamine, serotonin, and acetylcholine. DMPP has also been shown to modulate the function of various ion channels such as the NMDA receptor and the voltage-gated calcium channel. Additionally, DMPP has been shown to have neuroprotective effects against various insults such as oxidative stress and ischemia.
实验室实验的优点和局限性
DMPP has several advantages as a research tool. It is a potent and selective agonist of the sigma-1 receptor, which makes it a valuable tool for studying the role of this receptor in various biological processes. DMPP is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, DMPP also has some limitations. It has been shown to have off-target effects on other receptors such as the dopamine D2 receptor, which may complicate its use in certain experiments. Additionally, DMPP has limited water solubility, which may limit its use in certain in vitro assays.
未来方向
There are several future directions for research on DMPP. One direction is to further elucidate the mechanism of action of DMPP on the sigma-1 receptor and other biological targets. Another direction is to investigate the potential therapeutic applications of DMPP in various 1-[3-(2,6-dimethoxyphenoxy)propyl]piperazine hydrochloride disorders such as depression, schizophrenia, and Alzheimer's disease. Additionally, there is a need for the development of more water-soluble analogs of DMPP that can be used in a wider range of in vitro assays.
合成方法
DMPP can be synthesized through a multi-step process that involves the reaction of piperazine with 2,6-dimethoxyphenol and propylene oxide. The resulting product can be purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
DMPP has been used extensively in scientific research as a tool to study the 1-[3-(2,6-dimethoxyphenoxy)propyl]piperazine hydrochloride and other biological systems. It has been shown to act as a potent agonist of the sigma-1 receptor, a protein that is involved in various physiological processes such as pain perception, mood regulation, and neuroprotection. DMPP has also been used to study the effects of sigma-1 receptor activation on neurotransmitter release, ion channel function, and intracellular signaling pathways.
属性
IUPAC Name |
1-[3-(2,6-dimethoxyphenoxy)propyl]piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3.ClH/c1-18-13-5-3-6-14(19-2)15(13)20-12-4-9-17-10-7-16-8-11-17;/h3,5-6,16H,4,7-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDVKQFTPCLRQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCN2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B6029400.png)


![2-[4-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6029422.png)
![2-[tert-butyl(methyl)amino]ethyl 3-methoxy-2-naphthoate hydrochloride](/img/structure/B6029427.png)
![3-(4-fluorophenyl)-5-methyl-N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6029439.png)
![ethyl 4-[2-hydroxy-3-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propoxy]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B6029444.png)

![ethyl 4-({2-[(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]propanoyl}amino)benzoate](/img/structure/B6029453.png)
![7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B6029455.png)

![1-[4-(4-chlorophenyl)butanoyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B6029469.png)
![dimethyl 2-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate](/img/structure/B6029472.png)
